4-(1H-imidazol-1-yl)aniline
Overview
Description
4-(1H-Imidazol-1-yl)aniline, also known as 1-(4-Aminophenyl)-1H-imidazole, is an organic compound with the molecular formula C9H9N3. It is a derivative of aniline and imidazole, combining the aromatic amine group of aniline with the heterocyclic imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-(1H-imidazol-1-yl)aniline, also known as 1-(4-Aminophenyl)-1H-imidazole, is a compound that has been used as a ligand in mixed-mode chromatography . It has been shown to interact with proteins such as immunoglobulin G (IgG) and bovine serum albumin (BSA), suggesting that these proteins could be potential targets of the compound .
Mode of Action
It is known that the compound can bind to its targets (eg, IgG and BSA) and affect their behavior . The imidazole ring in the compound may play a crucial role in this interaction, possibly through hydrogen bonding or π-π stacking interactions .
Biochemical Pathways
Given its interaction with igg and bsa, it may influence the pathways these proteins are involved in, such as immune response and transport of small molecules .
Result of Action
Its ability to bind to proteins like igg and bsa suggests that it may alter their function or activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the binding of the compound to proteins like IgG and BSA has been studied at various pH values and salt concentrations , indicating that changes in these parameters can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-(1H-imidazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in mixed-mode chromatography. It has been immobilized on Sepharose CL-6B to create a new ligand for this type of chromatography . This compound interacts with various biomolecules, including immunoglobulin G (IgG) and bovine serum albumin (BSA), through adsorption equilibria at different pH values and salt concentrations . These interactions highlight the compound’s potential in protein purification and separation processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and activity of certain proteins within cells, thereby altering cellular responses and functions . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s imidazole ring is particularly important for these interactions, as it can form hydrogen bonds and coordinate with metal ions, thereby influencing the activity of target enzymes and proteins . This detailed understanding of the molecular mechanism is essential for developing targeted therapies and biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring consistent results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s imidazole ring allows it to participate in redox reactions and coordinate with metal ions, influencing the activity of key metabolic enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is critical for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)aniline typically involves the reaction of 4-nitroaniline with imidazole under specific conditions. One common method includes the reduction of 4-nitroaniline to 4-aminophenyl, followed by its reaction with imidazole in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Imidazole derivatives with modified functional groups.
Reduction: Reduced forms of the imidazole or aniline groups.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(1H-Imidazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1-(4-Aminophenyl)-1H-imidazole
Comparison: 4-(1H-Imidazol-1-yl)aniline is unique due to its combination of aniline and imidazole functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for modifications and applications in various fields .
Properties
IUPAC Name |
4-imidazol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOASPZGXNAHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313142 | |
Record name | 4-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-00-3 | |
Record name | 4-(1H-Imidazol-1-yl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2221-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2221-00-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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